molecular formula C9H12N2O4 B2356932 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic Acid CAS No. 171362-00-8

2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic Acid

Cat. No.: B2356932
CAS No.: 171362-00-8
M. Wt: 212.205
InChI Key: GYCQWMQONISFGK-OAJKRXHASA-N
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Description

2,4-Dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by a spiro linkage between a diazaspirodecane and a carboxylic acid group, making it a subject of interest in various fields of scientific research .

Scientific Research Applications

2,4-Dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Preparation Methods

The synthesis of 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spirocyclic structure . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing large-scale reactors and continuous flow processes .

Chemical Reactions Analysis

2,4-Dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death .

Comparison with Similar Compounds

2,4-Dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid can be compared with other spirocyclic compounds such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c12-6(13)5-1-3-9(4-2-5)7(14)10-8(15)11-9/h5H,1-4H2,(H,12,13)(H2,10,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCQWMQONISFGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C(=O)O)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21129-82-8
Record name 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid
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